molecular formula C18H18N8O7S3 B1232239 Ceftriaxone CAS No. 73384-59-5

Ceftriaxone

Cat. No. B1232239
CAS RN: 73384-59-5
M. Wt: 554.6 g/mol
InChI Key: VAAUVRVFOQPIGI-SPQHTLEESA-N
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Description

Ceftriaxone is a third-generation semi-synthetic antibiotic belonging to the class of cephalosporins. It is administered only by parenteral route and has the ability to cross the blood-brain barrier. It has bactericidal action; its main activity is related to the Gram-negative bacteria .


Synthesis Analysis

The synthesis of Ceftriaxone comprises the reaction of 2- (2- chloroacetamido-4-thiazolyl)-2-syn-methoxyiminoacetyl chloride with (7R)-7-amino-3- deacetoxy-3- [ (2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)-thio]cephalosporonic acid (7-ACT) in water and in the presence of a base .


Molecular Structure Analysis

Ceftriaxone has a molecular formula of C18H18N8O7S3 and a molecular weight of 554.6 g/mol . The compound was synthesized by the addition of an acyl moiety at the 7-amino position, and displacement of the acetoxy group by heterocyclic-thio substituent at the 3-methyl position .


Chemical Reactions Analysis

Ceftriaxone inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs) which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .


Physical And Chemical Properties Analysis

Ceftriaxone sodium is a third-generation semi-synthetic antibiotic belonging to the class of cephalosporins .

Scientific Research Applications

Treatment of Bloodstream Infections

Ceftriaxone is a potential alternative for the treatment of bloodstream infections due to methicillin-susceptible Staphylococcus aureus (MSSA) in acute care and outpatient parenteral antimicrobial therapy (OPAT) settings . It has been evaluated for its effectiveness and safety in treating these infections .

Empiric Therapy for Bacterial Infections

Ceftriaxone is used as an empiric therapy for community and health-care associated bacterial infections with high mortality. It is particularly useful in the face of the continued development of resistant strains and the threat of multi-drug–resistant organisms .

Treatment of Urinary Tract Infections

Ceftriaxone has been found to be very effective in treating both obscured and uncomplicated urinary tract infections .

Treatment of Lower Respiratory Tract Infections

Ceftriaxone is also used in the treatment of lower respiratory tract infections, bone, skin, soft tissue, and joint infections .

Postoperative Infection Prevention

Ceftriaxone has been used effectively to prevent both local and remote postoperative infections. It has been found to be more effective than other antibiotics in certain cases, such as preventing complications during post-Caesarean section .

Treatment of Intra-Abdominal Infections

Ceftriaxone has been used in the treatment of complicated intra-abdominal infections . Its once-daily administration due to its long elimination half-life gives it a superior advantage in a hospital setting as well as in an ambulatory setting as a parenteral agent .

Mechanism of Action

Target of Action

Ceftriaxone, a broad-spectrum third-generation cephalosporin antibiotic , primarily targets the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane . These proteins play a crucial role in the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall biosynthesis .

Mode of Action

Ceftriaxone inhibits the mucopeptide synthesis in the bacterial cell wall . The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases, which are involved in cell-wall synthesis and cell division . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This leads to the formation of defective cell walls and eventually results in bacterial cell lysis and death .

Biochemical Pathways

Ceftriaxone disrupts the biochemical pathways involved in the synthesis of the bacterial cell wall. By inhibiting the enzymes involved in the final stages of peptidoglycan synthesis, it prevents the formation of a complete and functional cell wall . This disruption in the biochemical pathway leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure changes, which can lead to cell lysis .

Pharmacokinetics

Ceftriaxone has a very long half-life compared to other cephalosporins, which allows for once-daily dosing . It is highly penetrable into various body tissues, including the meninges, eyes, and inner ear . After administration, ceftriaxone rapidly diffuses into the body with a distribution half-life of about 14 minutes . It is eliminated by both renal and biliary routes . The elimination half-life of ceftriaxone is 6.4 hours in patients with normal renal function and 21.4 hours in patients with renal failure .

Result of Action

The primary result of ceftriaxone’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, ceftriaxone causes the bacteria to become more susceptible to environmental pressures, leading to cell lysis and death . This results in the clearance of the bacterial infection.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ceftriaxone. For instance, early exposure to ceftriaxone can potentially cause health risks . Moreover, the presence of antibiotic residues in the environment can lead to the ingestion of ceftriaxone, which may affect its action . Furthermore, the efficacy of ceftriaxone can be influenced by the patient’s age and renal function .

Safety and Hazards

Ceftriaxone is generally well tolerated; adverse events can include diarrhea, nausea, abdominal pain, dyspepsia, headache, and rash. Rare but potentially severe adverse events include Clostridium difficile-associated diarrhea, hypersensitivity reactions, angioedema, anaphylaxis and Stevens Johnson syndrome/toxic epidermal necrolysis .

Future Directions

Ceftriaxone is used in a variety of treatments including acute otitis media, bone and joint infections, endocarditis, and others. It is also used for prophylaxis of sexually transmitted diseases (STDs) such as gonorrhea after sexual assault . Future research may focus on improving the diagnosis of resistant infections which could allow for focused contact-tracing efforts that could identify additional infections and mitigate the spread of resistant infections .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8-/t9-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAUVRVFOQPIGI-SPQHTLEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104376-79-6 (di-hydrochloride salt), 74578-69-1 (di-hydrochloride salt, hemiheptahydrate)
Record name Ceftriaxone [USAN:INN:JAN]
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DSSTOX Substance ID

DTXSID0022773
Record name Ceftriaxone
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Molecular Weight

554.6 g/mol
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Physical Description

Solid
Record name Ceftriaxone
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Solubility

1.05e-01 g/L
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Mechanism of Action

Ceftriaxone works by inhibiting the mucopeptide synthesis in the bacterial cell wall. The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane. These enzymes are involved in cell-wall synthesis and cell division. Binding of ceftriaxone to these enzymes causes the enzyme to lose activity; therefore, the bacteria produce defective cell walls, causing cell death.
Record name Ceftriaxone
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Product Name

Ceftriaxone

CAS RN

73384-59-5
Record name Ceftriaxone
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Melting Point

>155 °C, > 155 °C
Record name Ceftriaxone
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Record name Ceftriaxone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Ceftriaxone?

A1: Ceftriaxone is a beta-lactam antibiotic that works by inhibiting bacterial cell wall synthesis. [, , , , ] It specifically binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. [, ] This disruption of the cell wall integrity leads to bacterial cell death.

Q2: How does Ceftriaxone's interaction with PBPs differ in resistant strains?

A2: Resistance to Ceftriaxone often arises from mutations in the genes encoding PBPs, particularly the penA gene in Neisseria gonorrhoeae. [, , ] These mutations can alter the PBP active site, reducing Ceftriaxone's binding affinity and hindering its ability to inhibit cell wall synthesis. [, ]

Q3: Does Ceftriaxone directly affect the inflammatory response during infections?

A3: While Ceftriaxone's primary target is bacterial cell wall synthesis, studies show it can indirectly influence the inflammatory response. In a rabbit model of Streptococcus pneumoniae meningitis, Ceftriaxone treatment led to higher levels of inflammatory markers like LTA, TA, and TNF in the cerebrospinal fluid compared to quinupristin/dalfopristin. []

Q4: What is the molecular formula and weight of Ceftriaxone?

A4: Ceftriaxone has a molecular formula of C18H18N8O7S3 and a molecular weight of 554.58 g/mol. []

Q5: How stable is Ceftriaxone in solution, and what factors can affect its stability?

A5: Ceftriaxone stability in solution can be affected by factors like pH, temperature, and the presence of other chemicals. [, ] Using a mixed solvent system, such as water for injection and methanol, during the refining process can improve Ceftriaxone sodium stability compared to a single hydrosolvent system. []

Q6: Does Ceftriaxone exhibit any catalytic properties?

A6: Ceftriaxone's primary mode of action is not catalytic. It acts as an inhibitor of PBPs rather than catalyzing a specific chemical reaction. [, , , , ]

Q7: Which structural modifications of Ceftriaxone can lead to changes in its activity?

A7: Research indicates that even minor alterations in the Ceftriaxone structure, especially around the active site, can significantly impact its activity. For example, the A311V, T316P, and T483S mutations in the penA gene of N. gonorrhoeae were found to contribute to high-level ceftriaxone resistance. []

Q8: What formulation strategies are being explored to enhance Ceftriaxone's stability or delivery?

A8: One approach to enhance stability and potentially target delivery involves encapsulating Ceftriaxone in microparticles using polymers like chitosan. [] This method showed promising results in improving drug release profiles and could lead to more effective treatments.

Q9: How does renal function influence Ceftriaxone's pharmacokinetics?

A9: Ceftriaxone elimination is primarily renal. [, ] Studies have shown that patients with impaired renal function exhibit slower clearance and prolonged half-life of Ceftriaxone, necessitating dose adjustments. [, , ]

Q10: What are the typical administration routes for Ceftriaxone, and how do they affect its pharmacokinetic profile?

A10: Ceftriaxone is commonly administered intravenously or intramuscularly. [, , , , , ] Oral administration is not preferred due to its poor absorption from the gastrointestinal tract. [, ] The route of administration can affect the drug's absorption rate and distribution within the body.

Q11: What is the significance of cerebrospinal fluid (CSF) penetration for Ceftriaxone's efficacy in treating meningitis?

A11: Ceftriaxone demonstrates good penetration into the CSF, which is crucial for its effectiveness in treating meningitis. [, , ] Achieving adequate drug concentrations in the CSF is essential to effectively eradicate bacteria causing the infection.

Q12: What in vitro methods are used to assess Ceftriaxone's activity against bacteria?

A12: Common in vitro methods include determining the minimum inhibitory concentration (MIC) using techniques like agar dilution and Etest. [, ] These methods provide valuable insights into the drug's potency against various bacterial strains.

Q13: Have any animal models been used to study Ceftriaxone's efficacy in treating specific infections?

A13: Yes, animal models, including rats and rabbits, have been used to study Ceftriaxone's effectiveness against infections like meningitis and pneumonia. [, ] These models help researchers understand the drug's behavior in a living organism and its potential for clinical use.

Q14: What are the primary mechanisms of resistance to Ceftriaxone in bacteria?

A14: The most prevalent resistance mechanism involves alterations in PBPs, reducing Ceftriaxone's binding affinity. [, ] Another mechanism is the production of beta-lactamases, enzymes that can break down Ceftriaxone and other beta-lactam antibiotics. [, , ]

Q15: Is there evidence of cross-resistance between Ceftriaxone and other antibiotics?

A15: Yes, cross-resistance can occur between Ceftriaxone and other beta-lactam antibiotics, particularly those that target similar PBPs. [, , , ] The emergence of multidrug-resistant strains, especially those showing reduced susceptibility to ceftriaxone, highlights the urgent need for alternative treatment options. [, , ]

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